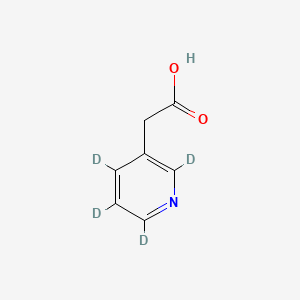![molecular formula C17H15BrN2Na2O6S B12287987 Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12287987.png)
Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinatrium;6-[[2-(2-Bromphenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-2-carboxylat ist eine komplexe organische Verbindung mit einer einzigartigen bicyclischen Struktur.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Dinatrium;6-[[2-(2-Bromphenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-2-carboxylat umfasst in der Regel mehrere Schritte. Eine gängige Methode beinhaltet die palladiumkatalysierte 1,2-Aminoacyloxylierung von Cyclopentenen . Diese Reaktion verläuft effizient mit einer breiten Palette von Substraten und kann weiter funktionalisiert werden, um eine Bibliothek von verbrückten Aza-bicyclischen Strukturen aufzubauen.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung umfassen oft die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Photochemie und anderen fortschrittlichen Techniken kann die Effizienz des Produktionsprozesses deutlich verbessern .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of photochemistry and other advanced techniques can significantly enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Dinatrium;6-[[2-(2-Bromphenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-2-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Halogenierung und andere Substitutionsreaktionen können mit Reagenzien wie Brom oder Chlor durchgeführt werden.
Häufige Reagenzien und Bedingungen
Die Reaktionen erfordern in der Regel spezifische Bedingungen, wie z. B. kontrollierte Temperatur und pH-Wert, um effizient abzulaufen. Beispielsweise können Oxidationsreaktionen saure oder basische Bedingungen erfordern, während Reduktionsreaktionen oft unter wasserfreien Bedingungen stattfinden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zu Carbonsäuren führen, während Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Dinatrium;6-[[2-(2-Bromphenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-2-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebswirkungen.
Medizin: Wird als potenzieller Arzneimittelkandidat für die Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird in der Produktion von Pharmazeutika und anderen Feinchemikalien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von Dinatrium;6-[[2-(2-Bromphenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-2-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Detaillierte Untersuchungen zu seinen molekularen Zielstrukturen und Signalwegen sind unerlässlich, um seinen Wirkmechanismus vollständig zu verstehen .
Wirkmechanismus
The mechanism of action of Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
p-Nitrobenzyl 6-(1'-Hydroxyethyl)-azabicyclo(3.2.0)heptan-3,7-dion-2-carboxylat: Wird bei der Herstellung von Carbapenem-Antibiotika verwendet.
3-Oxabicyclo[3.2.0]heptan-2,4-dion: Bekannt für seine Anwendungen in der organischen Synthese.
tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptan-2-carboxylat: Wird in verschiedenen chemischen Reaktionen und Forschungsarbeiten verwendet.
Einzigartigkeit
Dinatrium;6-[[2-(2-Bromphenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-2-carboxylat ist durch
Eigenschaften
Molekularformel |
C17H15BrN2Na2O6S |
|---|---|
Molekulargewicht |
501.3 g/mol |
IUPAC-Name |
disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H17BrN2O6S.2Na/c1-17(2)11(16(25)26)20-13(22)10(14(20)27-17)19-12(21)9(15(23)24)7-5-3-4-6-8(7)18;;/h3-6,9-11,14H,1-2H3,(H,19,21)(H,23,24)(H,25,26);;/q;2*+1/p-2 |
InChI-Schlüssel |
BGHMDZLUPBPVJI-UHFFFAOYSA-L |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3Br)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



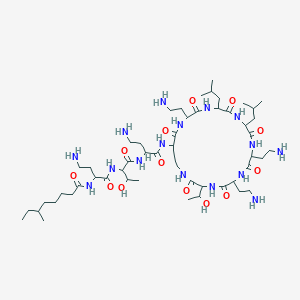
![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)
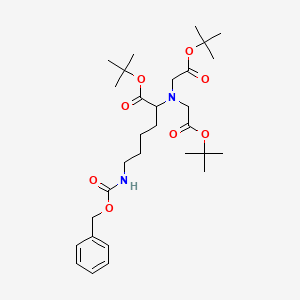
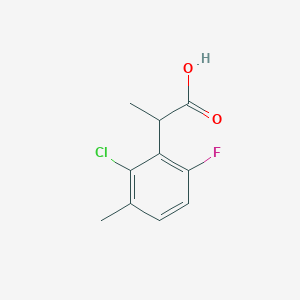
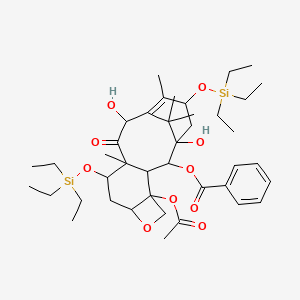
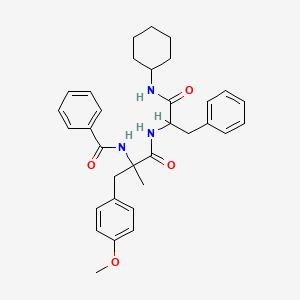

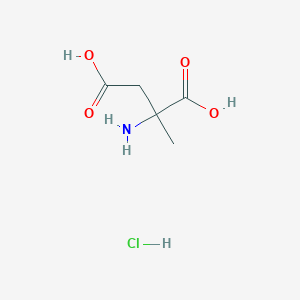
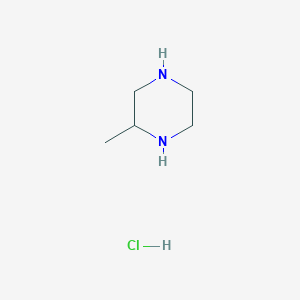
![N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12287956.png)

![(6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12287960.png)
